(4-hydroxyphenyl)(4-isopropylpiperazin-1-yl)methanone is a synthetic organic compound that belongs to the class of arylmethanones. This compound features a hydroxyphenyl group and an isopropylpiperazine moiety, which contributes to its pharmacological properties. The compound has been studied primarily for its potential applications in medicinal chemistry, particularly as an inhibitor of tyrosinase, an enzyme involved in melanin biosynthesis.
The compound is synthesized through various methods involving the reaction of specific precursors, often utilizing piperazine derivatives and phenolic compounds. Research has indicated that derivatives of this compound can exhibit significant biological activity, particularly in the context of dermatological applications and enzyme inhibition.
The synthesis of (4-hydroxyphenyl)(4-isopropylpiperazin-1-yl)methanone typically involves the following methods:
For example, one study reported the synthesis of related compounds by coupling 4-(1-piperazinyl)phenol with various aromatic acyl chlorides under basic conditions, leading to derivatives with varying biological activities .
The molecular structure of (4-hydroxyphenyl)(4-isopropylpiperazin-1-yl)methanone can be described as follows:
(4-hydroxyphenyl)(4-isopropylpiperazin-1-yl)methanone can undergo various chemical reactions due to its functional groups:
Research has shown that modifications to this compound can enhance its inhibitory effects on tyrosinase activity, indicating that structural changes can significantly affect biological outcomes .
The primary mechanism of action for (4-hydroxyphenyl)(4-isopropylpiperazin-1-yl)methanone involves its role as a competitive inhibitor of tyrosinase. This enzyme catalyzes the oxidation of phenolic compounds, leading to melanin production.
Relevant data from studies indicate that structural modifications can lead to variations in solubility and stability, impacting their pharmacological profiles .
(4-hydroxyphenyl)(4-isopropylpiperazin-1-yl)methanone and its derivatives have several scientific applications:
Research continues into optimizing this compound's structure for enhanced efficacy and safety profiles in therapeutic applications .
The compound exemplifies the piperazine-benzophenone hybrid pharmacophore, characterized by a carbonyl group connecting an aromatic ring to the piperazine nitrogen. This configuration creates a semi-rigid structure where the relative orientation of the hydroxyphenyl and piperazine components influences target binding. The molecule's core scaffold consists of three distinct regions: the 4-hydroxyphenyl ring (hydrogen-bond donor/acceptor), the central carbonyl linker (hydrogen-bond acceptor), and the N4-substituted piperazine (cationic center at physiological pH). This tripartite structure enables simultaneous engagement with multiple binding sites in biological targets [5] [9].
Comparative analysis with structural analogs reveals key differentiators:
Table 1: Key Molecular Identifiers and Physicochemical Properties
Property | Value | Source/Reference |
---|---|---|
IUPAC Name | (4-Hydroxyphenyl)(4-isopropylpiperazin-1-yl)methanone | [2] |
CAS Registry Number | 90210-23-4 | [2] |
Molecular Formula | C₁₄H₂₀N₂O₂ | [2] |
Molecular Weight | 248.33 g/mol | [2] |
SMILES Notation | O=C(N1CCN(CC1)C(C)C)C2=CC=C(C=C2)O | [2] |
Hydrogen Bond Donors | 1 (phenolic OH) | Calculated |
Hydrogen Bond Acceptors | 3 (carbonyl O, phenolic O, piperazine N) | Calculated |
Rotatable Bonds | 4 | Calculated |
The piperazine ring adopts a chair conformation with equatorial orientation of the isopropyl substituent, minimizing steric strain. X-ray crystallography of closely related compounds confirms the trans-configuration across the carbonyl-piperazine bond, positioning the isopropyl group away from the benzophenone plane. This spatial arrangement creates a distinctive binding pharmacophore with optimal distance (5.2-5.6 Å) between the phenolic oxygen and the piperazine nitrogen—a feature critical for simultaneous engagement with complementary binding sites in biological targets [8].
Arylpiperazine methanones trace their origins to early neuropharmacological agents developed in the 1970s, where unsubstituted phenylpiperazines demonstrated affinity for serotonin receptors. The strategic incorporation of a carbonyl spacer between the aryl and piperazine components marked a significant evolution, reducing conformational flexibility and enhancing receptor selectivity. First-generation compounds featured simple alkyl or phenyl N4-substituents, which provided foundational structure-activity relationship (SAR) data but exhibited suboptimal metabolic stability [3] [5].
The late 1990s witnessed transformative innovations:
Patent analysis reveals escalating interest in this chemotype, with US8357693B2 describing pharmacokinetically optimized derivatives for CNS applications, and WO2013029338A1 claiming novel anticancer compounds featuring substituted piperazine methanones. The evolution culminated in sophisticated derivatives where the 4-isopropyl substituent became recognized as a critical modulator of both potency and drug-like properties. This historical trajectory demonstrates a transition from promiscuous receptor ligands to targeted therapeutics with optimized pharmacokinetic profiles [3] [5].
Table 2: Evolution of Piperazine-Benzophenone Scaffolds in Drug Discovery
Generation | Time Period | Key Structural Features | Therapeutic Applications | Limitations Addressed |
---|---|---|---|---|
First | 1970s-1980s | Unsubstituted phenyl; methylpiperazine | Antipsychotics, anxiolytics | Poor selectivity; rapid metabolism |
Second | 1990s-2000s | 4'-Hydroxyphenyl; ethyl/cyclopropyl substitution | Antidepressants, antiemetics | Low oral bioavailability |
Third (Including Target Compound) | 2010-Present | 4'-Hydroxyphenyl; branched alkyl (isopropyl); hybrid scaffolds | Kinase inhibition, Hsp90 modulation, anticancer agents | Limited CNS penetration; metabolic instability |
Recent developments (2020s) focus on leveraging this scaffold in targeted protein degradation and covalent inhibitors. Patent US20230041385A1 exemplifies this trend, covering HER2 mutation inhibitors featuring acryloyl-substituted piperazines. The continuous refinement of arylpiperazine methanones underscores their versatility as a platform for addressing diverse therapeutic targets through rational structural modification [9].
The strategic incorporation of both hydroxyphenyl and isopropyl substituents creates a balanced molecular profile essential for advanced drug candidates. The 4-hydroxyphenyl group serves multiple functions: as a hydrogen-bond donor (phenolic proton) and acceptor (phenolic oxygen), as a molecular mimic of tyrosine phosphorylation sites, and as a modulator of electronic properties through resonance effects. Bioisosteric replacement studies demonstrate that removal or masking of the phenolic hydroxyl reduces target binding affinity by 5-20 fold across various enzyme systems, confirming its critical role in molecular recognition [5] [9].
The 4-isopropyl substituent on the piperazine ring provides distinct advantages over smaller alkyl groups:
In QSAR studies of piperazine-containing kinase inhibitors, the isopropyl group consistently demonstrates superior ligand efficiency compared to linear propyl or cyclopropyl alternatives. This superiority arises from its optimal steric volume (matching deep hydrophobic clefts in targets like PI3Kγ) and favorable entropic contributions to binding. The combination of hydroxyphenyl and isopropyl substituents creates a synergistic effect where the former enables polar interactions while the latter drives hydrophobic binding, collectively enhancing target affinity and selectivity [8] [9].
Pharmacokinetic studies of related compounds reveal that the isopropyl group significantly impacts distribution properties. Compared to methyl-substituted analogs, the isopropyl derivative exhibits:
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: